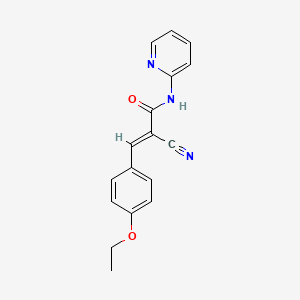

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide, also known as 2-cyano-3-(4-ethoxyphenyl)-N-(2-pyridinyl)prop-2-enamide, is a novel cyano-substituted prop-2-enamide derived from the pyridine ring system. This compound has been extensively studied for its unique properties and potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Molecular Structure and Reaction Products

The molecular structure and reaction characteristics of compounds related to (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide have been explored in a study by O'callaghan et al. (1999). They examined the reaction of similar compounds with methyl 3-oxobutanoate, leading to various pyridine derivatives with potential applications in chemical research (O'callaghan et al., 1999).

Crystal Packing and Molecular Interactions

Zhang, Wu, and Zhang (2011) analyzed the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound closely related to (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide. Their study focused on unique N⋯π and O⋯π interactions, contributing to the understanding of molecular interactions in crystalline structures (Zhang, Wu, & Zhang, 2011).

Ultrasonic Studies in Solution

Tekade et al. (2015) investigated the molecular interactions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide solutions in ethanol, revealing insights into solute-solvent interactions. Their findings can be applied to understand the behavior of similar compounds like (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide in solution environments (Tekade et al., 2015).

Non-Linear Optical Properties and Molecular Docking

Jayarajan et al. (2019) synthesized compounds structurally similar to (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide and explored their non-linear optical properties and molecular docking potentials. This research highlights the potential applications of these compounds in materials science and pharmaceuticals (Jayarajan et al., 2019).

Antimicrobial Properties of Related Compounds

Shams et al. (2011) conducted a study on novel antimicrobial acyclic and heterocyclic dyes based on similar compounds, demonstrating potential applications in biotechnology and healthcare (Shams et al., 2011).

properties

IUPAC Name |

(E)-2-cyano-3-(4-ethoxyphenyl)-N-pyridin-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-2-22-15-8-6-13(7-9-15)11-14(12-18)17(21)20-16-5-3-4-10-19-16/h3-11H,2H2,1H3,(H,19,20,21)/b14-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOUTILTKHBRDE-SDNWHVSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330150 |

Source

|

| Record name | (E)-2-cyano-3-(4-ethoxyphenyl)-N-pyridin-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201340 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

496021-18-2 |

Source

|

| Record name | (E)-2-cyano-3-(4-ethoxyphenyl)-N-pyridin-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Furan-2-yl)-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2355067.png)

![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2355078.png)

![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2355086.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B2355088.png)